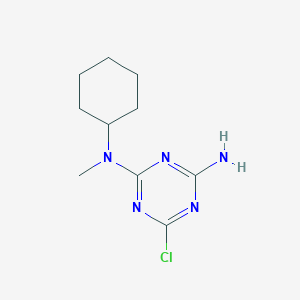

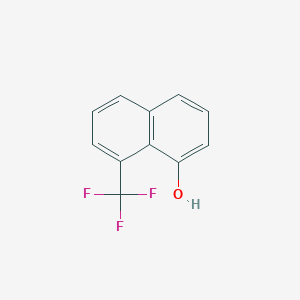

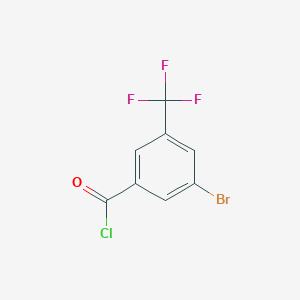

![molecular formula C5H10N4 B1452500 甲基[2-(4H-1,2,4-三唑-4-基)乙基]胺 CAS No. 1247663-92-8](/img/structure/B1452500.png)

甲基[2-(4H-1,2,4-三唑-4-基)乙基]胺

描述

1,2,4-Triazole derivatives have been studied extensively by researchers due to their pharmacological activities . They have shown promise in treating various diseases and have demonstrated anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities . The ability of these compounds to modulate various biological processes has made them attractive for pharmaceutical development .

Synthesis Analysis

The synthesis of triazole derivatives has been studied extensively. Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized using various spectroscopic techniques. For example, elemental analysis, IR, and ESR XRD studies have been used to characterize the prepared complexes .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions. For example, the synthesis of 4-amino-4H-1,2,4-triazole derivatives was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .

Physical And Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary widely depending on their specific structure. For example, some triazole derivatives have been found to act as antioxidants and scavenge free radicals .

科学研究应用

Antibacterial Agents

Compounds containing the 1,2,4-triazole ring, such as methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine, have been identified as potent antibacterial agents. Research indicates that these compounds exhibit significant activity against a range of bacteria, including those resistant to current antibiotics . The ability of 1,2,4-triazoles to form hydrogen bonds with bacterial enzymes and receptors contributes to their effectiveness, making them valuable in the ongoing battle against drug-resistant bacterial strains.

Anticancer Agents

The 1,2,4-triazole derivatives have also shown promise as anticancer agents. Studies have reported the synthesis and evaluation of novel 1,2,4-triazole derivatives that exhibit cytotoxic activities against various human cancer cell lines . These compounds have the potential to selectively target cancer cells while minimizing harm to normal cells, offering a promising avenue for cancer therapy.

Antifungal Activity

In addition to their antibacterial properties, 1,2,4-triazole compounds demonstrate antifungal activity. This makes them useful in the development of treatments for fungal infections, which are a significant concern in immunocompromised patients and can lead to serious health complications.

Cancer Cell Line Research

Specific 1,2,4-triazole derivatives have been found to be effective in inhibiting the growth of various cancer cell lines. These compounds can induce apoptosis and inhibit cell proliferation, making them valuable tools for cancer research and potential therapeutic applications .

Oxidative Stress Reduction

1,2,4-Triazoles are being explored for their role in reducing oxidative stress within cells. They act as cancer prevention agents by neutralizing free radicals, thereby protecting cells from oxidative damage . This property is particularly important in the prevention of diseases associated with oxidative stress, including neurodegenerative disorders and cancer.

安全和危害

未来方向

作用机制

Target of Action

It is known that 1,2,4-triazole derivatives are used as starting materials for synthesizing compounds such as antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases .

Mode of Action

Compounds containing a 1,2,4-triazole moiety are known to exhibit a broad range of chemical and biological properties . They can interact with their targets in various ways, leading to changes in cellular processes.

Biochemical Pathways

It is known that 1,2,4-triazole derivatives can influence a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Result of Action

Compounds containing a 1,2,4-triazole moiety are known to exhibit a broad range of chemical and biological properties , which can lead to various molecular and cellular effects.

属性

IUPAC Name |

N-methyl-2-(1,2,4-triazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-6-2-3-9-4-7-8-5-9/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYRTZULOHVTMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C=NN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

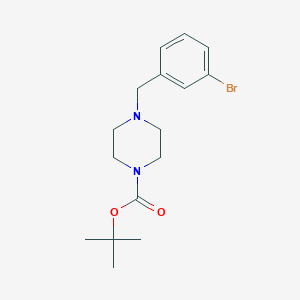

![5-[(2,2-Dimethylpropyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1452422.png)

![3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid](/img/structure/B1452427.png)

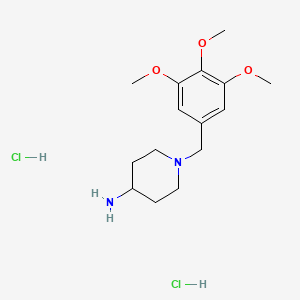

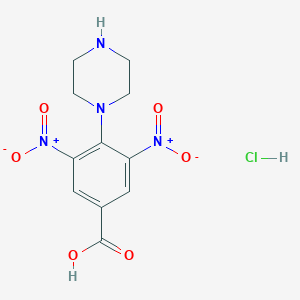

![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452431.png)